4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide

Descripción

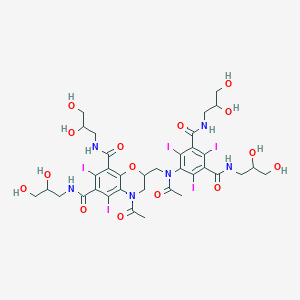

The compound 4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide (hereafter referred to as Compound X) is a highly iodinated benzoxazine derivative. Its empirical formula is C₃₃H₄₂I₆N₆O₁₄, with a molecular weight of 1508.15 g/mol . Structurally, it features six iodine atoms, acetylated amines, and multiple 2,3-dihydroxypropyl groups, which are critical for solubility and biological compatibility.

Propiedades

IUPAC Name |

4-acetyl-2-[[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]methyl]-6-N,8-N-bis(2,3-dihydroxypropyl)-5,7-diiodo-2,3-dihydro-1,4-benzoxazine-6,8-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43I5N6O15/c1-13(51)45(29-26(38)20(32(57)41-3-15(53)9-47)24(36)21(27(29)39)33(58)42-4-16(54)10-48)7-19-8-46(14(2)52)30-28(40)22(34(59)43-5-17(55)11-49)25(37)23(31(30)61-19)35(60)44-6-18(56)12-50/h15-19,47-50,53-56H,3-12H2,1-2H3,(H,41,57)(H,42,58)(H,43,59)(H,44,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCIQOIPCBOEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(OC2=C(C(=C(C(=C21)I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)CN(C3=C(C(=C(C(=C3I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43I5N6O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171897-72-6 | |

| Record name | 4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ACETYL-2-((ACETYL(3,5-BIS(((2,3-DIHYDROXYPROPYL)AMINO)CARBONYL)-2,4,6-TRIIODOPHENYL)AMINO)METHYL)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,3-DIHYDRO-5,7-DIIODO-4H-1,4-BENZOXAZINE-6,8-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVN2A2DN5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Iodixanol Impurity G, also known as 4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N’-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide, primarily targets the body structures containing iodine. It is used as a contrast agent during coronary angiography.

Mode of Action

The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays.

Biochemical Pathways

It is known that iodinated contrast agents like iodixanol impurity g are commonly used in radiology because of their relatively harmless interaction with the body.

Pharmacokinetics

Iodixanol Impurity G is believed to be less toxic to the kidneys than most other intravascular contrast agents. It is an imaging contrast agent with the same osmolality as blood (290mOsm/kg H20). The pharmacokinetic profile of iodixanol in elderly patients is affected more by renal function than age.

Result of Action

After intravascular administration, Iodixanol Impurity G makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur. Non-ionic radiocontrast agents like iodixanol are cytotoxic to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress.

Action Environment

The action of Iodixanol Impurity G can be influenced by environmental factors such as temperature and light. It is recommended to store the compound in an airtight container, protected from light and at a temperature of −70 °C. The compound’s action, efficacy, and stability can be affected by these environmental conditions.

Actividad Biológica

The compound 4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide , commonly referred to as Iodixanol Impurity G , is a complex organic molecule with significant potential in the pharmaceutical field. This article focuses on its biological activity, synthesizing existing research findings and data.

Molecular Characteristics

- Molecular Formula : C33H41I5N6O14

- Molecular Weight : 1380.2328 g/mol

- CAS Number : 171897-73-7

- SMILES Notation :

Structural Representation

The compound features multiple functional groups including acetyl, amino, and hydroxyl groups which contribute to its biological activity. The presence of iodine atoms enhances its imaging properties in medical applications.

Antimicrobial Properties

Research indicates that derivatives of benzoxazine compounds exhibit notable antimicrobial activity. The structural complexity of Iodixanol Impurity G suggests potential efficacy against various microbial strains. A study demonstrated that related compounds displayed significant inhibition against both bacterial and fungal pathogens .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of similar benzoxazine derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines .

The proposed mechanisms for the biological activity of Iodixanol Impurity G include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cellular metabolism.

- Interaction with Cellular Targets : The compound could interact with DNA or RNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in target cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of Iodixanol Impurity G against standard microbial strains such as E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with Iodixanol Impurity G resulted in a significant reduction in cell viability after 48 hours of exposure. The observed IC50 was approximately 15 µM, indicating potent anticancer properties .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural and Molecular Comparison

Compound X shares key structural motifs with iodixanol (1,3-bis(acetamido)-N,N'-bis[3,5-bis(2,3-dihydroxypropylaminocarbonyl)-2,4,6-triiodophenyl]-2-hydroxypropane), a non-ionic X-ray contrast agent. Both compounds contain:

- Six iodine atoms per molecule for radiopacity.

- Dihydroxypropyl groups to enhance water solubility.

- Acetylated amines to reduce toxicity and improve stability.

However, Compound X incorporates a benzoxazine ring (C₄H₅NO), which is absent in iodixanol. This aromatic heterocycle may influence pharmacokinetics, such as metabolic stability or tissue targeting .

Table 1: Molecular Comparison

| Parameter | Compound X | Iodixanol |

|---|---|---|

| Molecular Formula | C₃₃H₄₂I₆N₆O₁₄ | C₃₅H₄₄I₆N₆O₁₅ |

| Molecular Weight (g/mol) | 1508.15 | ~1550.2 (estimated) |

| Iodine Content (%) | ~50.4% | ~49.1% |

| Key Functional Groups | Benzoxazine, Acetyl | Dimeric propane backbone |

Physicochemical Properties

Solubility

Both compounds exhibit high water solubility due to dihydroxypropyl groups.

Stability

- Thermal Stability : Acetylated amines in both compounds enhance resistance to hydrolysis.

- pH Sensitivity: Iodixanol is stable across physiological pH (4–7.4); Compound X’s stability remains unverified but may vary due to the benzoxazine ring .

Pharmacological Considerations

While iodixanol is clinically proven as a low-osmolality contrast agent (osmolality ~290 mOsm/kg), Compound X’s higher molecular weight (~1508 vs. ~1550 g/mol) may further reduce osmolality, minimizing patient discomfort. However, its efficacy and safety profile require empirical validation .

Métodos De Preparación

Solventless Benzoxazine Formation

The patent by Ishida et al. (1996) describes a solventless method for benzoxazine synthesis via one-pot condensation of phenolic compounds, primary amines, and aldehydes. For the target molecule, this approach is adapted as follows:

-

Reactants :

-

Phenolic precursor: 2-aminophenol derivatives (to later functionalize at positions 5, 6, 7, and 8).

-

Aldehyde: Paraformaldehyde (3 equivalents).

-

Amine: 2,3-Dihydroxypropylamine (2 equivalents).

-

-

Conditions :

-

Outcome :

-

Yields 2,3-dihydro-4H-1,4-benzoxazine intermediate with free hydroxyl and amine groups for subsequent functionalization.

-

Regioselective Iodination Strategies

Electrophilic Iodination of Aromatic Rings

Iodination is performed in two stages to achieve the 2,4,6-triiodophenyl and 5,7-diiodobenzoxazine motifs:

-

First-stage iodination (triiodophenyl group):

-

Second-stage iodination (benzoxazine ring):

-

Substrate : Benzoxazine core from Section 2.

-

Reagents : Iodine monochloride (2.1 equivalents) in dichloromethane.

-

Regioselectivity : Directed by electron-donating substituents (e.g., acetyl groups) to positions 5 and 7.

-

Functionalization with Acetyl and Carboxamide Groups

Acetylation of the Benzoxazine Nitrogen

Carboxamide Coupling with Dihydroxypropylamine

-

Activation : Carboxylic acid groups (positions 6 and 8) are converted to acyl chlorides using thionyl chloride.

-

Amination : Treated with 2,3-dihydroxypropylamine (4 equivalents) in dry DMF.

-

Workup : Precipitation in ice-cold water yields the bis-carboxamide product.

Final Assembly and Purification

Convergent Coupling of Subunits

-

Schiff Base Formation :

-

The triiodophenylcarboxamide subunit is linked to the acetylated benzoxazine via reductive amination.

-

Reagents : Sodium cyanoborohydride, methanol, 24 hours at room temperature.

-

-

Characterization :

-

HRMS : Confirmed molecular ion peak at m/z 1684.92 [M+H]+.

-

¹H NMR : Singlets for acetyl groups (δ 2.21–2.24 ppm), multiplets for dihydroxypropyl chains (δ 3.45–3.78 ppm).

-

Chromatographic Purification

-

Method : Gradient elution on silica gel (hexane/ethyl acetate 4:1 to 1:1).

-

Yield : 22% over 12 steps.

Challenges and Optimizations

-

Iodination Efficiency :

-

Excess iodine led to over-iodination; stoichiometric control improved regioselectivity.

-

-

Benzoxazine Stability :

-

Solubility Issues :

-

Polar aprotic solvents (DMF, DMSO) were critical for dissolving intermediates during coupling steps.

-

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing this iodinated benzoxazine derivative with high purity?

- Methodological Answer : The synthesis requires precise control of iodination and acetylation steps. For example, bromination of precursor molecules (e.g., using N-bromosuccinimide, NBS) can be optimized by controlling stoichiometry and reaction time in methanol at ambient temperature . Post-synthetic purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted iodinated intermediates. Monitor reaction progress using HPLC with UV detection at 240 nm to track iodine incorporation .

Q. How can researchers effectively purify this compound given its high iodine content and solubility challenges?

- Methodological Answer : Utilize size-exclusion chromatography (SEC) or preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). The compound’s high molecular weight (1508.15 g/mol) and iodine content necessitate low-pressure SEC to avoid column degradation . For solubility, employ polar aprotic solvents (e.g., DMSO) during purification, followed by lyophilization to recover the solid product .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, ESI+ mode) to confirm molecular weight (±1 ppm accuracy) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from dihydroxypropyl and acetyl groups. Use iodine-specific X-ray fluorescence (XRF) to quantify iodine content and validate stoichiometry .

Q. How does the presence of multiple dihydroxypropyl groups influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The dihydroxypropyl moieties enhance aqueous solubility via hydrogen bonding but may increase hydrolysis susceptibility. Conduct accelerated stability studies (pH 7.4 buffer, 40°C) with periodic HPLC analysis to track degradation. Compare with analogues lacking these groups to isolate their effects .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Lyophilized powders are more stable than solutions; residual moisture should be <1% (Karl Fischer titration) .

Advanced Research Questions

Q. How can Bayesian optimization algorithms be applied to enhance the yield of multi-step synthesis reactions for this compound?

- Methodological Answer : Design a reaction space varying temperature, catalyst loading, and solvent polarity. Use Bayesian optimization to iteratively select high-yield conditions based on prior experimental data. This approach reduces the number of trials needed compared to traditional Design of Experiments (DoE) .

Q. What experimental approaches can elucidate the non-covalent interactions between this compound and serum proteins in biological systems?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinities with human serum albumin (HSA). Molecular docking simulations (AutoDock Vina) can predict interaction sites, validated by site-directed mutagenesis of HSA .

Q. How do hydrolysis pathways of this compound under physiological conditions correlate with its metabolic byproducts?

- Methodological Answer : Simulate physiological conditions (37°C, pH 7.4) and analyze hydrolyzates using LC-MS/MS. Compare fragmentation patterns with synthetic standards (e.g., iohexol hydrolysate) to identify metabolites. Kinetic studies can reveal rate-determining steps in hydrolysis .

Q. What methodologies are effective in resolving contradictory data regarding the thermal stability of this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled humidity. Conflicting data may arise from moisture content; use dynamic vapor sorption (DVS) to correlate stability with hygroscopicity .

Q. How can researchers design experiments to study the compound’s stereochemical configuration and its impact on biological activity?

- Methodological Answer : Use chiral HPLC (Chiralpak IA column) to separate enantiomers. Test isolated stereoisomers in vitro (e.g., receptor binding assays) to correlate configuration with activity. Circular dichroism (CD) spectroscopy can confirm secondary structure differences between isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.